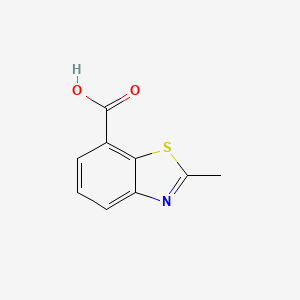

2-Methylbenzothiazole-7-carboxylic acid

Description

2-Methylbenzothiazole-7-carboxylic acid is a heterocyclic compound featuring a benzothiazole core substituted with a methyl group at position 2 and a carboxylic acid group at position 5. This structure imparts unique physicochemical properties, including moderate acidity (due to the carboxylic acid group) and lipophilicity (from the methyl and aromatic systems). Its synthesis typically involves cyclization reactions; for instance, methyl-3-amino-4-hydroxybenzoate can undergo cyclization with aryl acids to form benzoxazole intermediates, which are further functionalized . The compound’s structural motifs make it relevant in pharmaceutical and materials research, particularly as a precursor for bioactive derivatives.

Structure

2D Structure

Properties

IUPAC Name |

2-methyl-1,3-benzothiazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-5-10-7-4-2-3-6(9(11)12)8(7)13-5/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBPREMIBRBVZQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC(=C2S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261635-97-5 | |

| Record name | 2-methyl-1,3-benzothiazole-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Metalloporphyrin-Catalyzed Oxidation

Method Overview:

A prominent method involves the oxidation of 2-methylbenzothiazole using molecular oxygen or hydrogen peroxide in the presence of metalloporphyrin catalysts. This approach offers advantages such as low toxicity, minimal pollution, and operational safety.

Reaction Conditions and Catalysts:

- Solvent System: Water and ethanol mixture, with ethanol content ranging from 20% to 100% by volume, facilitates green chemistry principles.

- Catalyst: Mononuclear metalloporphyrins with structures similar to formulas (I) or (II), used at concentrations of 10-200 ppm, catalyze the oxidation effectively.

- Oxidants: Oxygen at 0.5-2.0 MPa or 30% hydrogen peroxide serve as oxidants, reducing the need for hazardous acids like sulfuric acid.

- Temperature & Time: Reactions proceed efficiently at 40–140°C over 2–12 hours, with optimal yields achieved around 80°C.

Reaction Pathway:

The process involves initial activation of the methyl group on the benzothiazole ring, followed by oxidation to introduce the carboxylic acid functionality at position 7.

- Environmentally benign, avoiding harsh acids and heavy metals.

- Mild reaction conditions with high selectivity.

- Scalable for industrial production.

Data Table: Preparation via Metalloporphyrin Catalysis

| Parameter | Range | Notes |

|---|---|---|

| Solvent composition | Water 0–80%, Ethanol 20–100% | Ethanol acts as a green solvent |

| Catalyst concentration | 10–200 ppm | Mononuclear metalloporphyrin |

| Oxidant | Oxygen 0.5–2.0 MPa or 30% H₂O₂ | Efficient oxidation agents |

| Reaction temperature | 40–140°C | Optimal around 80°C |

| Reaction time | 2–12 hours | Dependent on temperature and catalyst loading |

Synthesis via Oxidation of 2-Methylbenzothiazole Derivatives

Method Overview:

This route involves the oxidation of methyl-substituted benzothiazole derivatives, such as 2-methylbenzothiazole itself, to the corresponding carboxylic acid.

- Starting with 2-methylbenzothiazole, oxidation is performed using oxidants like hydrogen peroxide or potassium permanganate under controlled conditions.

- The process often involves initial formation of an intermediate sulfoxide or sulfone, which then undergoes further oxidation to the acid.

- Oxidant: Hydrogen peroxide (30%) or potassium permanganate.

- Solvent: Acetic acid, ethanol, or aqueous media.

- Temperature: Typically between 80°C and 120°C.

- Time: Varies from 2 to 8 hours, depending on oxidant strength.

- Oxidation with hydrogen peroxide in acetic acid yields high purity 2-methylbenzothiazole-7-carboxylic acid with minimal by-products.

- The reaction benefits from the presence of catalysts like cobalt or manganese salts to enhance efficiency.

Data Table: Oxidation of 2-Methylbenzothiazole

| Oxidant | Solvent | Catalyst | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Hydrogen peroxide | Acetic acid | Cobalt/manganese | 80–120°C | 2–8 hours | >85 | High selectivity, minimal side-products |

| Potassium permanganate | Aqueous | None | 80–100°C | 3–6 hours | Moderate | Strong oxidant, requires careful control |

Alternative Synthetic Pathways

a. Cyclization of Precursors:

Some routes involve synthesizing benzothiazole core via cyclization of 2-aminothiophenol derivatives with carboxylic acid precursors, followed by methylation at the 2-position.

b. Methylation and Subsequent Oxidation:

Methylation of benzothiazole derivatives using methyl iodide or dimethyl sulfate, followed by oxidation, can produce the target compound.

- These methods are more complex and less direct but useful in multi-step synthesis for specialized derivatives.

Industrial Considerations and Innovations

Microwave-Assisted Reactions:

Accelerate oxidation processes, reducing reaction times significantly.One-Pot Multicomponent Reactions:

Combine steps to improve efficiency and reduce waste.Green Chemistry Principles:

Emphasize the use of non-toxic solvents, recyclable catalysts, and benign oxidants like molecular oxygen.

Summary of Key Preparation Methods

| Method Type | Main Features | Advantages |

|---|---|---|

| Metalloporphyrin-catalyzed oxidation | Uses oxygen or hydrogen peroxide, mild conditions | Environmentally friendly, scalable, high selectivity |

| Oxidation of benzothiazole derivatives | Common oxidants, often in acetic acid or aqueous media | High yield, well-established in research |

| Cyclization and methylation pathways | Multi-step, suitable for specialized derivatives | Useful in complex syntheses |

Chemical Reactions Analysis

Types of Reactions: 2-Methylbenzothiazole-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

2-Methylbenzothiazole-7-carboxylic acid features a benzene ring fused to a thiazole ring, with a carboxylic acid group at the 7th position and a methyl group at the 2nd position. Its molecular formula is , which contributes to its reactivity and interaction with biological targets.

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : The compound serves as a crucial building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, making it valuable in organic synthesis.

2. Biology

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes, making it a candidate for developing enzyme inhibitors.

- Antimicrobial Activity : Studies have shown that derivatives of benzothiazole exhibit significant antimicrobial properties, particularly against bacterial strains and fungi. The mechanism often involves the inhibition of enzyme functions critical for microbial survival .

3. Medicine

- Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as colorectal carcinoma (HCT-116) and breast cancer (MCF-7). The compound induces apoptosis and causes cell cycle arrest, indicating potential as an anticancer agent .

4. Industry

- Dyes and Pigments : The compound is utilized in developing dyes and pigments due to its ability to form stable colorants.

- Polymers : It is also explored for applications in polymer chemistry, enhancing material properties through its incorporation into polymer matrices.

Anticancer Activity

Research has highlighted the efficacy of this compound in cancer treatment:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest (G2/M phase) |

| A549 | 18 | Inhibition of proliferation |

This table summarizes the anticancer activity across different cell lines, indicating its potential as a therapeutic agent.

Case Studies

Several studies have documented the applications and effectiveness of this compound:

- Study on Anticancer Activity : A study published in Nature demonstrated that derivatives of this compound showed improved binding affinity to BCL-2 proteins compared to traditional compounds, suggesting potential for developing more effective anticancer agents.

- Antimicrobial Efficacy : Research indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its application as an antimicrobial agent in clinical settings .

- Anti-inflammatory Properties : Investigations into its anti-inflammatory effects have also been conducted, with findings suggesting potential therapeutic benefits in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-Methylbenzothiazole-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs of 2-methylbenzothiazole-7-carboxylic acid include:

Key Observations :

- Substituent Effects: Electron-donating groups (e.g., -CH₃) enhance lipophilicity, while electron-withdrawing groups (e.g., -Cl) increase reactivity for further derivatization. Amino groups (-NH₂) improve aqueous solubility but may reduce metabolic stability .

- Positional Isomerism : Carboxylic acid placement (position 5 vs. 7) significantly impacts molecular interactions. For example, 5-carboxylic analogs exhibit different hydrogen-bonding patterns in crystal structures compared to 7-carboxylic derivatives .

Biological Activity

Overview

2-Methylbenzothiazole-7-carboxylic acid (MBTCA) is a heterocyclic organic compound that belongs to the benzothiazole family, known for its diverse biological activities. The compound features a benzene ring fused to a thiazole ring, with a carboxylic acid group at the 7th position and a methyl group at the 2nd position. Its structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Properties

MBTCA has been investigated for its antimicrobial properties. Studies indicate that benzothiazole derivatives exhibit significant activity against various bacterial strains and fungi. The mechanism often involves the inhibition of enzyme functions critical for microbial survival, which may involve binding to active sites of key enzymes, thereby blocking substrate access.

Anticancer Activity

Research has shown that MBTCA may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines, including colorectal carcinoma (HCT-116) and breast cancer (MCF-7). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, suggesting it may interact with cellular signaling pathways related to cancer progression .

Table 1: Anticancer Activity of MBTCA

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest (G2/M phase) |

| A549 (Lung Cancer) | 18 | Inhibition of proliferation |

Anti-inflammatory Effects

The anti-inflammatory potential of MBTCA has also been explored. It has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that MBTCA could be beneficial in treating inflammatory diseases.

The biological activity of MBTCA is closely linked to its molecular interactions. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. This inhibition can affect various biochemical pathways, including those involved in inflammation and cancer cell survival.

- Enzyme Inhibition : MBTCA interacts with enzymes critical for microbial metabolism and cancer cell proliferation.

- Cell Signaling Modulation : It influences signaling pathways related to apoptosis and cell cycle regulation.

- Molecular Docking Studies : Computational studies suggest strong binding affinities with targets such as BCL-2, a protein involved in regulating apoptosis .

Case Studies

Several studies have highlighted the efficacy of MBTCA in various biological contexts:

- Study on Anticancer Activity : A study published in Nature demonstrated that MBTCA derivatives showed improved binding affinity to BCL-2 proteins compared to traditional compounds, indicating a potential for developing more effective anticancer agents .

- Antimicrobial Efficacy : Research indicated that MBTCA exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.

Q & A

Q. How can the synthesis of 2-Methylbenzothiazole-7-carboxylic acid be optimized to improve yield and purity?

- Methodological Answer: Synthesis optimization involves reflux conditions with stoichiometric control of reactants and catalysts. For example, analogs like 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid (CAS RN 65032-66-8) are synthesized via condensation reactions under inert atmospheres, achieving >97% purity through recrystallization using ethanol/water mixtures . Monitoring reaction progress via TLC or HPLC ensures intermediate stability. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) effectively removes byproducts. Thermal stability (mp 139.5–140°C for related compounds) guides drying and storage conditions .

Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer: Combine nuclear magnetic resonance (NMR) for structural confirmation (e.g., , , and DEPT-135 for substituent identification) and high-performance liquid chromatography (HPLC) for purity assessment (>97% threshold). Mass spectrometry (LC-MS) verifies molecular weight (e.g., 219.26 g/mol for analogs) . Melting point analysis (mp 139.5–140°C) serves as a preliminary purity indicator . For regioselective derivatives, X-ray crystallography resolves stereochemical ambiguities .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer: Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Related benzothiazoles exhibit sensitivity to strong acids/bases, necessitating pH-controlled buffers (pH 6–8) for storage. Thermal gravimetric analysis (TGA) of analogs reveals decomposition thresholds (~200°C), informing lyophilization or cold-chain storage protocols .

Advanced Research Questions

Q. How can desethyl and amide impurities be systematically identified and mitigated during synthesis?

- Methodological Answer: Impurity profiling requires LC-MS/MS or -NMR spiking with reference standards. For example, a patented process for benzimidazole-carboxylic acid derivatives uses controlled pH during cyclization to suppress amide impurities (Formula VII) and employs preparative HPLC with C18 columns for desethyl impurity (Formula VI) removal . Kinetic studies of hydrolysis rates under varying temperatures further refine reaction conditions .

Q. What computational approaches predict the compound’s structure-activity relationships (SAR) for biological targets?

- Methodological Answer: Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to enzymes like cytochrome P450, leveraging crystal structures from databases like PDB. For benzothiazole analogs, conformational analysis via molecular dynamics (MD) simulations identifies bioactive conformers .

Q. What catalytic systems enhance regioselective functionalization of the benzothiazole core?

- Methodological Answer: Transition-metal catalysts (e.g., Pd/Cu for Ullmann coupling) enable C–H activation at the 7-carboxylic acid position. Protecting groups (e.g., methyl esters) direct functionalization away from the carboxylate moiety. For example, 2-ethoxy-1-[[2′-methoxycarbonylbiphenyl-4-yl]methyl]benzimidazole-7-carboxylate derivatives are synthesized via Suzuki-Miyaura cross-coupling with boronic acids under microwave irradiation .

Q. How can enzymatic assays evaluate the compound’s interaction with oxidative enzymes?

- Methodological Answer: Use cytochrome P450 (CYP) isoforms (e.g., CYP3A4) in microsomal incubations with NADPH cofactors. LC-MS quantifies metabolite formation (e.g., hydroxylated derivatives). For mechanistic insights, isotope-labeling (e.g., ) tracks oxygen incorporation. Comparative studies with structurally related compounds (e.g., 2-aminobenzothiazoles) reveal substrate specificity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.